Cas no 2224517-40-0 (Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine)
![Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine structure](https://ja.kuujia.com/scimg/cas/2224517-40-0x500.png)
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine 化学的及び物理的性質
名前と識別子
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- Z2936901630
- EN300-6712007
- rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine
- AKOS034821071
- [(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone
- 2224517-40-0
- Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine
-
- インチ: 1S/C13H14ClFN2O2/c14-9-6-8(7-16-12(9)15)13(18)17-4-5-19-11-3-1-2-10(11)17/h6-7,10-11H,1-5H2/t10-,11+/m0/s1
- InChIKey: GFHUIMSOXJFSSM-WDEREUQCSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C(N1CCO[C@@H]2CCC[C@H]12)=O)F
計算された属性
- せいみつぶんしりょう: 284.0727835g/mol
- どういたいしつりょう: 284.0727835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 42.4Ų
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6712007-0.05g |
rac-5-[(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine |
2224517-40-0 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridineに関する追加情報
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine: A Comprehensive Overview
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine is a highly specialized organic compound with the CAS number 2224517-40-0. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The molecule combines a pyridine ring system with an octahydrocyclopenta[b][1,4]oxazine moiety, creating a complex yet bioactive structure that has been extensively studied in recent years.
The pyridine ring serves as the central framework of this compound, with substituents at positions 3 and 2 being chlorine and fluorine, respectively. These halogen atoms contribute to the molecule's electronic properties and play a crucial role in its interactions with biological targets. The octahydrocyclopenta[b][1,4]oxazine group attached at position 5 introduces a bicyclic structure that enhances the compound's stability and bioavailability. This structural feature also facilitates the formation of hydrogen bonds, which are essential for its binding affinity to various protein targets.
Recent studies have highlighted the potential of Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine as a lead compound in drug discovery programs targeting neurodegenerative diseases, inflammatory conditions, and oncological disorders. Researchers have employed advanced computational techniques, such as molecular docking and dynamics simulations, to elucidate the binding modes of this compound with key therapeutic targets. For instance, its ability to modulate kinase activity and inhibit pro-inflammatory pathways has been extensively documented in preclinical models.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The critical step in its preparation is the construction of the octahydrocyclopenta[b][1,4]oxazine ring system, which is achieved through a carefully controlled cyclization reaction. This step ensures the stereochemical integrity of the molecule, which is crucial for its biological activity.
From an analytical standpoint, Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine has been characterized using a range of spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry and conformational flexibility, further supporting its potential as a drug candidate.
In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution profiles in preclinical studies. Its ability to penetrate biological membranes efficiently suggests that it could be effective in treating conditions requiring systemic administration. Additionally, preliminary toxicity studies indicate that it has a relatively low toxicity profile at therapeutic doses.
The development of analogs based on this compound has also been an active area of research. By modifying substituents on the pyridine ring or altering the bicyclic system, scientists aim to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. These efforts are supported by high-throughput screening platforms that enable rapid assessment of structural modifications on biological activity.
In conclusion, Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine represents a promising lead compound in contemporary drug discovery research. Its unique structure, combined with advanced synthetic and analytical methodologies, positions it as a valuable tool for addressing unmet medical needs across various therapeutic areas.
2224517-40-0 (Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine) 関連製品
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